Pentadecylphosphocholine

Übersicht

Beschreibung

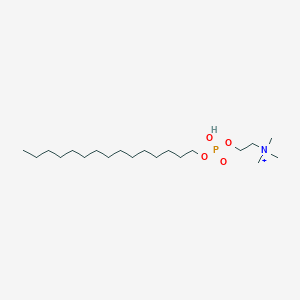

Pentadecylphosphocholine is a zwitterionic detergent commonly used in biochemical and biophysical research. It is a member of the alkylphosphocholine family, which are synthetic analogs of lysophosphatidylcholine. This compound is known for its ability to solubilize membrane proteins while maintaining their native structure and functionality. This compound has a molecular formula of C20H44NO4P and a molecular weight of 393.54 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentadecylphosphocholine can be synthesized through a multi-step process involving the reaction of pentadecanol with phosphorus oxychloride, followed by the addition of choline. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane. The final product is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then packaged and distributed for use in various research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Pentadecylphosphocholine undergoes several types of chemical reactions, including:

Oxidation: The alkyl chain can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced species.

Substitution: The phosphocholine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various alkylated species .

Wissenschaftliche Forschungsanwendungen

Biomedical Research

Neurodegenerative Diseases:

PC-15 has been studied for its interactions with α-synuclein, a protein implicated in Parkinson's disease. Research indicates that PC-15 can influence the structural dynamics of α-synuclein, potentially affecting its aggregation behavior, which is crucial for understanding the pathogenesis of neurodegenerative diseases .

Table 1: Effects of PC-15 on α-Synuclein Aggregation

| Study Reference | Concentration of PC-15 | Observed Effect |

|---|---|---|

| Moons et al. | 0.24 mM | Reduced aggregation of α-synuclein |

| PMC7660655 | 0.24 mM | Altered structural dynamics |

Drug Delivery Systems

PC-15's amphiphilic nature makes it suitable for use in drug delivery systems. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly valuable in cancer therapy, where targeted delivery of chemotherapeutic agents is essential for maximizing efficacy while minimizing side effects .

Table 2: Potential Applications of PC-15 in Drug Delivery

| Application Area | Description |

|---|---|

| Cancer Therapy | Encapsulation of chemotherapeutics |

| Vaccine Delivery | Enhancing the stability and delivery of antigens |

| Antibody Delivery | Targeted delivery systems for monoclonal antibodies |

Membrane Studies

PC-15 is utilized in studies investigating membrane dynamics and protein-membrane interactions. Its incorporation into lipid bilayers allows researchers to probe how membrane composition affects protein behavior, which is vital for understanding cellular processes and developing new therapeutic strategies .

Case Study: Lipid Bilayer Interactions

In a study examining the interaction between PC-15 and membrane proteins, it was found that varying concentrations of PC-15 could modulate the fluidity of lipid membranes, thereby influencing protein function and stability .

Analytical Techniques

The development of mass spectrometry techniques has enabled detailed characterization of compounds like PC-15. These techniques are crucial for understanding the molecular interactions that govern its behavior in biological systems .

Table 3: Analytical Techniques for Studying PC-15

| Technique | Application |

|---|---|

| Mass Spectrometry | Characterization of protein-lipid interactions |

| Nuclear Magnetic Resonance (NMR) | Structural analysis of PC-15 complexes |

Wirkmechanismus

Pentadecylphosphocholine exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, disrupting lipid-lipid and lipid-protein interactions. This disruption leads to the solubilization of membrane proteins while preserving their native structure. The compound targets various molecular pathways, including those involved in membrane stability and protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dodecylphosphocholine: Another member of the alkylphosphocholine family with a shorter alkyl chain.

Hexadecylphosphocholine: Similar structure but with a longer alkyl chain.

Octadecylphosphocholine: Another analog with an even longer alkyl chain.

Uniqueness

Pentadecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and protein stability. This makes it particularly suitable for solubilizing challenging membrane proteins with larger hydrophobic regions or transmembrane domains .

Biologische Aktivität

Pentadecylphosphocholine (PPC) is a phospholipid analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular interactions. This article delves into the biological activity of PPC, highlighting its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure and Properties

PPC is characterized by its long alkyl chain (C15), which contributes to its hydrophobic properties. The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H34NO4P

- Molecular Weight : 307.41 g/mol

- Critical Micelle Concentration (CMC) : Approximately 0.07 mM in water, indicating its surfactant properties .

PPC exhibits several biological activities that are primarily linked to its interaction with cellular membranes and its ability to induce apoptosis in cancer cells.

1. Membrane Interaction and Disruption

- PPC can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis or altered signaling pathways within the cell .

- The presence of PPC has been shown to affect the structural integrity of proteins associated with neurodegenerative diseases, such as α-synuclein, by promoting aggregation under certain conditions .

2. Cytotoxic Effects on Cancer Cells

- Research indicates that PPC demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 15.75 to 46.97 µg/mL against chemoresistant human melanoma cells .

- The mechanism behind this cytotoxicity is believed to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.

Case Studies and Research Findings

Several studies have investigated the biological activity of PPC, providing insights into its potential therapeutic applications:

Study 1: Tumor Uptake in Rodent Models

- A study explored the biodistribution of radioiodinated phospholipid ether analogs, including PPC, in tumor-bearing rats. Results indicated that increasing the alkyl chain length enhanced tumor uptake and retention while reducing accumulation in non-target organs such as the liver and kidneys . This suggests that PPC could serve as a targeted delivery vehicle for anticancer agents.

Study 2: Antiproliferative Activity

- In vitro studies demonstrated that PPC exhibited selective toxicity towards cancer cells compared to normal cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses, reinforcing its potential as an anticancer agent .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of PPC compared to other phospholipid analogs:

| Compound | IC50 (µg/mL) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| This compound | 15.75 - 46.97 | Induces apoptosis; disrupts membrane integrity | Chemoresistant melanoma |

| Hexadecylphosphocholine | 10 - 30 | Similar to PPC; enhanced membrane disruption | Breast cancer |

| Dodecylphosphocholine | 20 - 50 | Less effective; rapid clearance from tumors | Various solid tumors |

Eigenschaften

IUPAC Name |

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMISAYDYAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.